(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one is a complex organic molecule featuring a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The key steps include:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidinyl Group: This step involves the alkylation of the benzofuran core with a piperidinyl-containing reagent.
Hydroxylation and Methylation: These functional groups are introduced through selective oxidation and methylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran core.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications. Its potential pharmacological activities could be harnessed for the treatment of various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Piperidinyl Compounds: Molecules containing the piperidinyl group but lacking the benzofuran structure.
Uniqueness
The uniqueness of (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one lies in its combination of functional groups and structural features. This combination imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C26H27NO4 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C26H27NO4/c1-15-8-16(2)13-27(12-15)14-20-21(28)9-17(3)24-25(29)23(31-26(20)24)11-19-10-18-6-4-5-7-22(18)30-19/h4-7,9-11,15-16,28H,8,12-14H2,1-3H3/b23-11- |
InChI Key |
YUNMJVNLVISFQA-KSEXSDGBSA-N |
Isomeric SMILES |
CC1CC(CN(C1)CC2=C(C=C(C3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)C)O)C |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(C=C(C3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)C)O)C |
Origin of Product |
United States |
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